2-Propenamide, N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
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Overview
Description
2-Propenamide, N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, a pyridine ring, and an ethylsulfonylamino group, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-propenamide with an appropriate trifluoromethylated pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethyl group or the pyridine ring can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethyl sulfoxide (DMSO), various nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives .
Scientific Research Applications
2-Propenamide, N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The ethylsulfonylamino group may enhance its solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, N-(2-amino-2-oxoethyl)
- 2-Propenamide, N-(3-amino-3-oxopropyl)
- 2-Propenamide, N-(4-((dimethylamino)sulfonyl)phenyl)
Uniqueness
Compared to similar compounds, 2-Propenamide, N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable molecule in various applications .
Properties
CAS No. |
141283-89-8 |
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Molecular Formula |
C11H12F3N3O3S |
Molecular Weight |
323.29 g/mol |
IUPAC Name |
N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C11H12F3N3O3S/c1-3-9(18)16-8-5-7(11(12,13)14)6-15-10(8)17-21(19,20)4-2/h3,5-6H,1,4H2,2H3,(H,15,17)(H,16,18) |
InChI Key |
DNAGSIXLHIUJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C=C |
Origin of Product |
United States |
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